REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1>ClCCl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[O:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[O:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
OCCC(=O)OC
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a cloudy solution
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (250 mL) and brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporating to an oil
|
Type
|
CUSTOM
|
Details
|
This crude product was purified by flash silica chromatography, elution gradient 15 to 30% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.7 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |